molecular formula C22H24N2O4 B4019110 2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B4019110
M. Wt: 380.4 g/mol
InChI Key: TXXWNOFEIBTUHC-ATVHPVEESA-N
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Description

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves condensation reactions between hydrazones and β-keto esters or β-diketones in the presence of acidic or basic catalysts. For similar compounds, the synthesis process involves multi-step reactions that start with the preparation of the required benzaldehyde and pyrazolone precursors, followed by condensation under specific conditions to achieve the desired product. An example of a synthesis approach is the preparation of compounds via condensation of benzaldehyde derivatives with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one in ethanol/acetic acid under reflux conditions (Naganagowda & Petsom, 2012).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized using spectroscopic methods and sometimes confirmed by X-ray crystallography. The structure typically features a pyrazolone core substituted with various groups that influence the compound's reactivity and physical properties. For related compounds, density functional theory (DFT) has been utilized to study their molecular structures, providing insights into their electronic properties and vibrational spectra, which are essential for understanding their chemical reactivity and interactions (Shanmugapriya et al., 2022).

properties

IUPAC Name

(4Z)-2-phenyl-5-propyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-9-18-17(22(25)24(23-18)16-10-7-6-8-11-16)12-15-13-19(26-2)21(28-4)20(14-15)27-3/h6-8,10-14H,5,9H2,1-4H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXWNOFEIBTUHC-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-phenyl-5-propyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-phenyl-5-propyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one

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